CID 78069043

Description

CID 78069043 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity. The evidence primarily references other bioactive compounds, such as phenolic acids and flavonoids (e.g., gallic acid, quercetin) in Hibiscus sabdariffa , and synthetic compounds with CAS numbers 340736-76-7 and 20358-06-9 .

Properties

Molecular Formula |

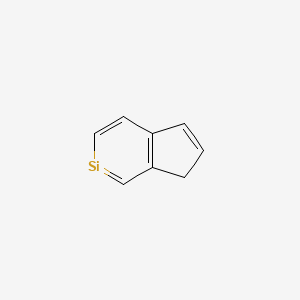

C8H7Si |

|---|---|

Molecular Weight |

131.23 g/mol |

InChI |

InChI=1S/C8H7Si/c1-2-7-4-5-9-6-8(7)3-1/h1-2,4-6H,3H2 |

InChI Key |

QXMDFIRPJNDZMH-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C1C=[Si]C=C2 |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 78069043 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives with modified chemical properties.

Scientific Research Applications

CID 78069043 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and use in drug development.

Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78069043 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Bioactive Compounds

Key Findings:

Structural Diversity: Phenolic acids (e.g., gallic acid, syringic acid) feature aromatic rings with hydroxyl groups, enabling radical scavenging . Flavonoids like quercetin have a flavone backbone with conjugated double bonds, enhancing UV absorption and redox activity . Synthetic compounds (CIDs 10491405 and 2049887) incorporate fluorine and heteroatoms (N, S), improving metabolic stability and target specificity .

Bioactivity Profiles: Natural compounds (e.g., hibiscus acid) exhibit metal-chelating properties, useful in mitigating oxidative stress .

Analytical Techniques: Collision-induced dissociation (CID) in mass spectrometry differentiates isomers (e.g., ginsenosides) based on fragmentation patterns . GC-MS and LC-ESI-MS are critical for profiling complex mixtures, such as plant extracts or synthetic reaction products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.